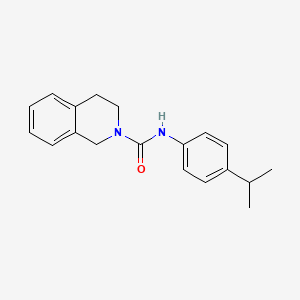![molecular formula C18H25NO2 B5344867 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)
8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that belongs to the spirocyclic class of compounds. It has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. 6]undecan-9-one.
Wirkmechanismus
The mechanism of action of 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it has been suggested that the compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain. Additionally, it has been suggested that the compound may modulate the activity of other neurotransmitter systems, such as the dopaminergic and cholinergic systems.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, it has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of neurodegenerative diseases. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its neuroprotective properties, which make it a useful tool for studying neurodegenerative diseases and their underlying mechanisms. Additionally, its potential use as a tool in neuroscience research makes it a valuable compound for investigating neurotransmitter systems and receptor function. However, one limitation of using this compound is its limited availability and high cost, which may restrict its use in some lab settings.
Zukünftige Richtungen
There are several future directions for research on 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter systems and receptor function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function and plasticity.
Synthesemethoden
The synthesis of 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 3-phenylpropyl chloride, followed by the addition of 1,2-epoxyoctane. The resulting product is then treated with acetic anhydride and sodium acetate to yield the final compound. The yield of the synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been studied for its potential applications in scientific research. It has been found to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter systems and receptor function.
Eigenschaften
IUPAC Name |
9-(3-phenylpropyl)-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-17-9-11-18(10-5-15-21-18)12-14-19(17)13-4-8-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBLNHNYZNLVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CCCC3=CC=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)